Product packaging for Benzothiazole, 2-(4-ethoxyphenyl)-(Cat. No.:CAS No. 183561-67-3)

Benzothiazole, 2-(4-ethoxyphenyl)-

Cat. No.: B3048849
CAS No.: 183561-67-3
M. Wt: 255.3 g/mol
InChI Key: NAUXHTYTQIQZJI-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Scaffolds in Modern Chemical Research

The benzothiazole scaffold is a structural motif found in a wide array of biologically active compounds and functional materials. researchgate.netpcbiochemres.com Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties. nih.govresearchgate.netpcbiochemres.comresearchgate.net This wide-ranging bioactivity has established benzothiazoles as a critical pharmacophore in drug discovery, with ongoing research exploring their potential against complex diseases like cancer, tuberculosis, and neurodegenerative disorders. researchgate.netnih.govnih.govresearchgate.net

Beyond medicine, the benzothiazole core is integral to materials science. Its derivatives are investigated for applications as organic luminescent materials, amyloid imaging agents for the diagnosis of Alzheimer's disease, and as fluorogenic substrates for enzyme detection. thieme-connect.comnih.govresearchgate.net The rigid, planar structure and the potential for extensive π-conjugation in compounds like 2-arylbenzothiazoles give rise to desirable photophysical properties, making them valuable components in the design of advanced optical and electronic materials. thieme-connect.comresearchgate.net

Area of ApplicationExamples of Investigated Activities/UsesReference
Medicinal ChemistryAnticancer, Antimicrobial, Antidiabetic, Anti-inflammatory, Anticonvulsant, Antiviral, Antitubercular, Neuroprotective nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov
Materials ScienceOrganic Light-Emitting Diodes (OLEDs), Amyloid Imaging Agents, Dyes, Fluorogenic Substrates thieme-connect.comnih.govresearchgate.net
AgrochemicalsFungicidal, Herbicidal, Insecticidal Activities nih.gov

Evolution of Synthetic Strategies for 2-Substituted Benzothiazoles

The synthesis of 2-substituted benzothiazoles has undergone significant evolution, driven by the need for efficiency, sustainability, and molecular diversity.

Classical Methods: The most traditional and direct route involves the condensation reaction of 2-aminothiophenol (B119425) with various carbonyl-containing compounds such as carboxylic acids or their derivatives (e.g., acid chlorides). thieme-connect.comresearchgate.netnih.gov Another common classical approach is the reaction between 2-aminothiophenol and aldehydes, which proceeds through a benzothiazoline (B1199338) intermediate that is subsequently oxidized to the aromatic benzothiazole. nih.gov These methods, while foundational, often require harsh reaction conditions, such as high temperatures and strong acids. thieme-connect.com

Modern Catalytic and Greener Approaches: Contemporary synthetic chemistry has introduced a host of more sophisticated and environmentally benign methodologies. These include:

Catalytic Systems: A wide array of catalysts are now employed to facilitate the synthesis under milder conditions. These include metal catalysts (e.g., copper, palladium, ruthenium), nanoparticles, ionic liquids, and biocatalysts. thieme-connect.commdpi.comnih.gov For instance, scandium triflate has been shown to catalyze both the ring-closing and subsequent oxidation steps in the reaction of 2-aminothiophenol with aryl aldehydes. nih.gov

Green Chemistry Techniques: To minimize environmental impact, techniques such as microwave irradiation and solvent-free mechanochemical grinding have been successfully applied. researchgate.netmdpi.com These methods often lead to higher yields, cleaner reactions, and significantly shorter reaction times. researchgate.net

Advanced Reactions: One-pot, multi-component reactions are increasingly popular as they improve atom economy and reduce the number of purification steps. researchgate.net Furthermore, direct C-H functionalization of the benzothiazole ring has emerged as a powerful strategy to introduce aryl or other substituents at the 2-position, avoiding the need for pre-functionalized starting materials. researchgate.netthieme-connect.com

Contextualization of 2-(4-Ethoxyphenyl)benzothiazole within Current Research Trends

Current research trends place this compound at the intersection of medicinal chemistry and materials science. The 2-arylbenzothiazole scaffold is a known pharmacophore, and modifying the aryl substituent is a key strategy in drug discovery to fine-tune biological activity and pharmacokinetic properties. nih.govresearchgate.net The ethoxy group (-OCH₂CH₃) on the phenyl ring can influence factors like lipophilicity, which affects how the molecule interacts with biological membranes and protein binding sites. researchgate.net For example, related 2-(4-alkoxyphenyl)benzothiazole derivatives are being explored as potential anticancer agents and as multifunctional inhibitors for treating neurodegenerative diseases like Parkinson's. nih.govresearchgate.net

In materials science, the electronic nature of the 2-aryl substituent is critical. The electron-donating character of the ethoxy group can tune the photophysical properties (e.g., fluorescence and emission wavelength) of the benzothiazole core. This makes compounds like 2-(4-ethoxyphenyl)benzothiazole and its analogs interesting candidates for use as fluorogenic probes for detecting bacterial enzymes or as components in organic light-emitting devices (OLEDs). nih.govresearchgate.net

The synthesis of 2-(4-ethoxyphenyl)benzothiazole typically follows established routes, most commonly the condensation of 2-aminothiophenol with 4-ethoxybenzaldehyde (B43997). researchgate.net The accessibility of these starting materials makes it a readily available platform for further chemical exploration and biological or material-based screening.

Compound NameCAS NumberMolecular FormulaKey Research Area
Benzothiazole, 2-(4-ethoxyphenyl)-183561-67-3C₁₅H₁₃NOSAnticancer, Materials Science researchgate.net
2-(4-Methoxyphenyl)benzothiazole (B1662006)6265-92-5C₁₄H₁₁NOSAnticancer, Fluorescent Probes researchgate.net
2-(4-Aminophenyl)benzothiazoleNot explicitly foundC₁₃H₁₀N₂SAntitumor, Amyloid Imaging thieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NOS B3048849 Benzothiazole, 2-(4-ethoxyphenyl)- CAS No. 183561-67-3

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c1-2-17-12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18-15/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUXHTYTQIQZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398301
Record name Benzothiazole, 2-(4-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183561-67-3
Record name Benzothiazole, 2-(4-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving 2 4 Ethoxyphenyl Benzothiazole and Its Derivatives

Reaction Pathways in Benzothiazole (B30560) Ring Formation

The formation of the benzothiazole ring, a key structural motif in 2-(4-ethoxyphenyl)benzothiazole, can be achieved through various synthetic routes. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and improving yields.

Dehydrogenation Mechanisms

Dehydrogenation is a critical step in many synthetic pathways leading to benzothiazoles. This process involves the removal of hydrogen atoms, leading to the formation of the stable aromatic benzothiazole ring. In the context of synthesizing 2-arylbenzothiazoles, photoelectrocatalytic strategies have been explored for cross-dehydrogenative coupling. These methods can proceed under mild conditions, often utilizing a photocatalyst to facilitate the cleavage of C-H bonds. The mechanism generally involves a hydrogen atom transfer (HAT) process, where the photocatalyst, upon light excitation, abstracts a hydrogen atom to generate a radical intermediate. This radical then participates in the formation of the new C-C or C-N bond required for the benzothiazole structure.

Role of In Situ-Generated Photosensitizing Intermediates

A notable advancement in benzothiazole synthesis involves the use of in situ-generated photosensitizing intermediates. This approach simplifies the reaction process and enhances its sustainability by avoiding the need for external photosensitizers. In the synthesis of benzothiazoles from 2-aminothiophenol (B119425) and aldehydes, a key photosensitizing intermediate, a disulfide, has been identified. rsc.org

Through a series of photophysical and electrochemical investigations, it was determined that this in situ-formed disulfide absorbs visible light and photosensitizes molecular oxygen. rsc.org This process generates key oxidants, namely singlet oxygen (¹O₂) and superoxide (B77818) anion (O₂⁻), which are responsible for the crucial dehydrogenation step in the formation of the benzothiazole ring. rsc.org This mechanism highlights a self-sensitized pathway where a reaction intermediate facilitates the very transformation required for product formation.

Key Reactive Species in Photosensitized Benzothiazole Synthesis rsc.org

PhotosensitizerGenerated OxidantsRole in Synthesis
In situ-generated disulfideSinglet oxygen (¹O₂), Superoxide anion (O₂⁻)Dehydrogenation

Acceptorless Dehydrogenative Coupling Mechanisms

Acceptorless dehydrogenative coupling (ADC) represents a highly efficient and environmentally benign method for synthesizing benzothiazole derivatives. rsc.orgacs.org This approach avoids the use of stoichiometric oxidants (acceptors), often producing only water and hydrogen gas as byproducts. acs.org The reaction typically involves the coupling of primary alcohols with 2-aminothiophenol, promoted by catalysts such as palladium pincer complexes or heterogeneous platinum catalysts. rsc.orgacs.org

The proposed mechanism for ADC involves several key steps. Initially, the catalyst facilitates the dehydrogenation of the primary alcohol to form an in situ aldehyde intermediate. acs.org This is followed by the condensation of the aldehyde with the amino group of 2-aminothiophenol to form a benzothiazoline (B1199338) intermediate. The final step is the dehydrogenation of the benzothiazoline to yield the aromatic benzothiazole product. This process demonstrates atom economy and is considered a green synthetic route. researchgate.net

Oxidation and Degradation Mechanisms of Benzothiazoles

While benzothiazoles are stable compounds, they are susceptible to oxidation and degradation under certain environmental conditions. Understanding these mechanisms is essential for assessing their environmental persistence and potential transformation products. The following sections discuss the oxidation of benzothiazoles, drawing on studies of the parent compound and its derivatives as direct mechanistic studies on 2-(4-ethoxyphenyl)benzothiazole are limited.

Hydroxyl Radical (OH) Induced Oxidation in the Gas Phase

In the atmosphere, the gas-phase reaction with hydroxyl (OH) radicals is a primary degradation pathway for volatile organic compounds, including benzothiazoles. rsc.orgrsc.orgnih.gov Although specific data for 2-(4-ethoxyphenyl)benzothiazole is not available, studies on benzothiazole (BTH) and 2-methylbenzothiazole (B86508) (MeBTH) provide valuable insights into the likely oxidation mechanism. rsc.orgrsc.orgacs.orgnih.gov

The reaction is initiated by the attack of the OH radical on the benzothiazole molecule. rsc.orgnih.gov This can occur at two main sites: the benzene (B151609) ring or the thiazole (B1198619) ring. rsc.orgnih.gov

Attack on the Benzene Ring: The addition of the OH radical to the carbon atoms of the benzene ring leads to the formation of hydroxybenzothiazole isomers. rsc.orgnih.gov For the parent benzothiazole, four different hydroxybenzothiazole products have been identified, corresponding to attacks at positions 4, 5, 6, and 7. rsc.orgnih.gov The relative yields of these products are influenced by the formation energies of the initial pre-reaction OH-benzothiazole complex. rsc.orgnih.gov

Attack on the Thiazole Ring: For unsubstituted benzothiazole, OH attack on the C2-H of the thiazole ring is a minor pathway. rsc.orgnih.gov However, for substituted benzothiazoles like 2-methylbenzothiazole, attack at the substituent group becomes significant. In the case of MeBTH, OH radicals can abstract a hydrogen atom from the methyl group, initiating a more complex reaction sequence that ultimately leads to the formation of an aldehyde. acs.org It is plausible that for 2-(4-ethoxyphenyl)benzothiazole, the ethoxy group on the phenyl ring could also be a site for OH radical attack.

The rate constant for the reaction of benzothiazole with OH radicals has been determined to be 2.1 ± 0.1 × 10⁻¹² cm³ per molecule per second at 298 K, which corresponds to an atmospheric lifetime of approximately 5.5 days. rsc.orgnih.gov The reaction rate for 2-methylbenzothiazole is about 50% faster. researchgate.net

Atmospheric Oxidation of Benzothiazole by OH Radicals rsc.orgnih.gov

ReactantRate Constant (cm³ molecule⁻¹ s⁻¹)Atmospheric LifetimeMajor Products
Benzothiazole2.1 x 10⁻¹²~5.5 daysHydroxybenzothiazoles

Role of Molecular Oxygen (O₂) in Oxidative Processes

Molecular oxygen (O₂) plays a crucial role in the subsequent steps of the OH-initiated oxidation of benzothiazoles. rsc.orgrsc.orgnih.gov Following the initial formation of the OH-benzothiazole radical adducts, O₂ adds to these intermediates to form peroxy radicals. researchgate.net These peroxy radicals are key transient species that can undergo further reactions, leading to the formation of stable oxidation products. researchgate.net

In the case of the oxidation of 2-methylbenzothiazole initiated by OH attack on the methyl group, the resulting CH₂BTH radical reacts with an oxygen molecule. acs.org The subsequent mechanism involves a sequence of steps, including the involvement of a second oxygen molecule, leading to the formation of an aldehyde product. acs.orgnih.gov This highlights the essential role of molecular oxygen in driving the formation of the final, more oxidized products in the atmospheric degradation of benzothiazoles.

Furthermore, in the context of photocatalytic synthesis, molecular oxygen is the source of the reactive oxygen species (¹O₂ and O₂⁻) that drive the dehydrogenation, as previously discussed. rsc.org In some photocatalytic systems for 2-arylbenzothiazole synthesis, the presence of air (and therefore O₂) is essential for the reaction to proceed, with superoxide (O₂⁻) and singlet oxygen (¹O₂) being identified as the key reactive oxygen species. rsc.org

Kinetic Studies of Oxidative Reactions

The oxidation of benzothiazoles is a critical area of study due to its relevance in atmospheric chemistry and metabolic pathways. Kinetic studies provide valuable insights into the rates and mechanisms of these reactions. A notable investigation into the gas-phase reaction of benzothiazole with hydroxyl (OH) radicals, a primary atmospheric oxidant, has provided foundational kinetic data.

In a relative rate study conducted at 1 atm in air and 298 K, the rate constant for the reaction of benzothiazole with OH radicals was determined to be (2.1 ± 0.1) x 10⁻¹² cm³ per molecule per second. rsc.org This rate constant suggests a relatively rapid degradation in the atmosphere, with a calculated lifetime of approximately 5.5 days, assuming a typical OH radical concentration of 1 x 10⁶ radicals cm⁻³. rsc.org

The primary mechanism of this oxidative process involves the initial attack of the OH radical on the benzothiazole molecule, leading to the formation of several OH-adduct intermediates. rsc.org Subsequent reactions with molecular oxygen (O₂) yield stable hydroxybenzothiazole products. rsc.org Theoretical calculations have successfully predicted the formation of various hydroxybenzothiazole isomers, with the relative yields correlating well with the calculated formation energies of the precursor OH-benzothiazole complexes. rsc.org Specifically, the attack of the OH radical on the benzene ring is the major pathway, while attack at the thiazole ring represents a minor reaction channel. rsc.org

Table 1: Kinetic Data for the Reaction of Benzothiazole with OH Radicals

ParameterValueConditionsReference
Rate Constant (k)(2.1 ± 0.1) x 10⁻¹² cm³ molecule⁻¹ s⁻¹1 atm air, 298 K rsc.org
Atmospheric Lifetime~5.5 days[OH] = 1 x 10⁶ radicals cm⁻³ rsc.org

Mechanistic Insights into Functional Group Transformations

Nucleophilic aromatic substitution (SNAr) on the phenyl ring of 2-(4-ethoxyphenyl)benzothiazole, specifically targeting the displacement of the ethoxy group, presents a mechanistically challenging yet synthetically important transformation. The ethoxy group is generally considered a poor leaving group in nucleophilic aromatic substitution reactions. For a successful SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. govtpgcdatia.ac.inwikipedia.org These groups are crucial for stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. wikipedia.org

In the case of 2-(4-ethoxyphenyl)benzothiazole, the benzothiazole moiety itself acts as an electron-withdrawing group, which can facilitate nucleophilic attack on the attached phenyl ring. However, the degree of activation provided by the benzothiazole group at the para-position of the ethoxy group may not be sufficient to enable substitution with common nucleophiles under standard conditions. The reactivity is further modulated by the nature of the nucleophile and the reaction conditions.

One study has computationally elucidated the mechanism for the direct displacement of alkoxy groups on aromatic rings by Grignard reagents. acs.org This reaction proceeds through an inner-sphere attack of the nucleophilic alkyl group from the magnesium center onto the carbon atom bearing the alkoxy group, via a metalaoxetane transition state. acs.org The formation of a strong chelate between the magnesium and the reacting alkoxy and a nearby activating group (like a carbonyl) is a key factor driving the reactivity and selectivity of this transformation. acs.org While this specific mechanism is described for systems with a chelating group, it highlights that unconventional pathways can be harnessed for the substitution of traditionally poor leaving groups like alkoxy groups.

For 2-(4-ethoxyphenyl)benzothiazole, a potential nucleophilic substitution of the ethoxy group would likely require harsh reaction conditions or the use of highly reactive nucleophiles. The mechanism would proceed via the classical addition-elimination pathway, where the nucleophile attacks the carbon atom attached to the ethoxy group, leading to the formation of a resonance-stabilized anionic intermediate. The stability of this intermediate is paramount, and the delocalization of the negative charge into the benzothiazole ring system would play a key role. The final step would be the elimination of the ethoxide leaving group to restore the aromaticity of the phenyl ring.

Amide bonds are known for their stability, yet their hydrolysis to a carboxylic acid and an amine is a fundamental reaction in organic chemistry and biochemistry. The hydrolysis of amide bonds in derivatives related to 2-(4-ethoxyphenyl)benzothiazole can be achieved under either acidic or basic conditions, with each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of an amide bond is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve a series of proton transfers, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the protonated amine serving as a good leaving group. The final products, after deprotonation of the carbonyl and protonation of the leaving amine, are a carboxylic acid and an ammonium (B1175870) salt. A key feature of acid-catalyzed amide hydrolysis is that the amine product is protonated under the acidic conditions, rendering it non-nucleophilic and making the reaction essentially irreversible.

Base-Promoted Hydrolysis:

In the presence of a strong base, such as hydroxide (B78521), the hydrolysis of an amide is initiated by the nucleophilic attack of the hydroxide ion on the carbonyl carbon. This results in the formation of a tetrahedral intermediate. The reformation of the carbonyl double bond is accompanied by the expulsion of an amide anion (a poor leaving group). In a subsequent and rapid acid-base reaction, the newly formed carboxylic acid protonates the amide anion, yielding a carboxylate salt and an amine. Due to the consumption of a stoichiometric amount of the base, this reaction is more accurately described as base-promoted rather than base-catalyzed.

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and predicting the products of chemical transformations involving complex organic molecules like 2-(4-ethoxyphenyl)benzothiazole and its derivatives. scirp.orgnih.govscirp.orgnih.gov These methods provide deep insights into the electronic structure, stability of intermediates, and energy barriers of reaction pathways.

By calculating the molecular electrostatic potential (MEP) map of a molecule, researchers can identify the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). scirp.orgscirp.org This information is invaluable for predicting the sites of initial attack by various reagents. For instance, in an electrophilic aromatic substitution reaction, the MEP can indicate which positions on the aromatic rings are most susceptible to attack by an electrophile.

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical theoretical tool. The energy and spatial distribution of the HOMO are indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO provides information about its ability to accept electrons (electrophilicity). scirp.orgscirp.org The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs the course of many reactions. By analyzing the FMOs of reactants, one can predict the feasibility and regioselectivity of a reaction.

Furthermore, DFT calculations can be used to model the entire reaction coordinate, from reactants to products, including the transition states and any intermediates. acs.org By determining the energies of these species, the activation energy for different possible reaction pathways can be calculated. The pathway with the lowest activation energy is generally the most favored, allowing for the prediction of the major reaction product. For example, theoretical studies have been successfully used to predict the relative yields of different isomers formed during the oxidation of benzothiazole. rsc.org The combination of experimental work with these theoretical approaches provides a comprehensive understanding of the mechanistic details of complex reactions.

Table 2: Theoretical Parameters for Reactivity Prediction

Theoretical MethodApplication in Predicting Reaction ProductsKey ParametersReference
Density Functional Theory (DFT)Elucidation of electronic structure and reaction pathways.Total energy, orbital energies, electron density. scirp.orgnih.govscirp.orgnih.gov
Molecular Electrostatic Potential (MEP)Identification of electrophilic and nucleophilic sites.Color-coded potential map. scirp.orgscirp.org
Frontier Molecular Orbital (FMO) TheoryPrediction of reactivity and regioselectivity.HOMO and LUMO energies and distributions. scirp.orgscirp.org
Transition State TheoryDetermination of reaction kinetics and favored pathways.Activation energy (ΔG‡). rsc.orgacs.org

Computational and Theoretical Studies on 2 4 Ethoxyphenyl Benzothiazole Molecular Systems

Quantum Chemical Methodologies

Theoretical investigations into 2-(4-ethoxyphenyl)benzothiazole and related compounds predominantly utilize quantum chemical methods to predict their molecular structure, vibrational frequencies, and electronic characteristics. These computational approaches are essential for understanding the fundamental properties that govern the molecule's reactivity and potential applications.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used method for studying benzothiazole (B30560) derivatives due to its balance of accuracy and computational cost. scirp.orgnih.gov Several functionals are employed to approximate the exchange-correlation energy, which is a key component of the total electronic energy.

Commonly used DFT functionals for the analysis of benzothiazole systems include:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is frequently chosen for its reliability in predicting molecular geometries and electronic properties of organic molecules. scirp.orgnih.govnih.gov

BLYP (Becke, Lee-Yang-Parr): This functional combines Becke's 1988 exchange functional with the Lee-Yang-Parr correlation functional. nih.govnih.gov

B3PW91 (Becke, 3-parameter, Perdew-Wang-91): Another hybrid functional that has been applied to investigate the properties of benzothiazole derivatives. nih.gov

mPW1PW91 (modified Perdew-Wang 1991): This modified functional is also utilized in the computational analysis of these compounds. nih.gov

Studies have shown that for molecular problems involving benzothiazoles, the B3LYP functional often provides results that are superior to scaled Hartree-Fock approaches when comparing calculated and observed fundamental vibrational frequencies. nih.gov

Ab Initio Approaches

Ab initio methods, which are based on first principles without the use of empirical parameters, are also employed to study benzothiazole systems.

Hartree-Fock (HF): The Hartree-Fock method is a foundational ab initio approach that has been used to investigate the molecular structure and vibrational frequencies of benzothiazole derivatives. nih.gov While useful, it is often used in conjunction with DFT methods for a more comprehensive analysis, as DFT can better account for electron correlation. nih.gov

Basis Set Selection and Validation

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. The selection and validation of an appropriate basis set ensure the accuracy and reliability of the computational results.

For studies on benzothiazole derivatives, the 6-311G(d,p) and 6-31+G(d,p) basis sets are commonly implemented. scirp.orgnih.gov The "d,p" notation indicates the addition of polarization functions on heavy and hydrogen atoms, respectively, which allows for a more flexible and accurate description of the electron distribution, particularly in systems with pi-bonding and lone pairs. The "+" in 6-31+G(d,p) signifies the inclusion of diffuse functions, which are important for describing anions and systems with weakly bound electrons. The validation of the chosen basis set is often performed by comparing the calculated results, such as vibrational frequencies, with experimental data. nih.gov

Molecular Structure and Electronic Properties Analysis

Computational studies provide detailed insights into the three-dimensional arrangement of atoms and the electronic landscape of 2-(4-ethoxyphenyl)benzothiazole.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. proteobiojournal.com For 2-(4-ethoxyphenyl)benzothiazole, this involves finding the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

Conformational analysis is also crucial, particularly due to the rotational freedom around the single bond connecting the ethoxyphenyl group to the benzothiazole core. This analysis helps identify different stable conformers and the energy barriers between them. For instance, studies on related benzothiazole derivatives have explored different conformations, such as planar and perpendicular arrangements of the constituent rings, to understand their relative stabilities. unl.edu

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. proteobiojournal.comrsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's kinetic stability, chemical reactivity, and optical properties. unl.edu A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and reactive.

Computational methods like DFT are used to calculate the energies of the HOMO and LUMO and the resulting energy gap. proteobiojournal.com These calculations are vital for predicting the electronic transitions and understanding the charge transfer characteristics within the molecule. scirp.org For example, in many benzothiazole derivatives, the HOMO is localized on one part of the molecule, while the LUMO is on another, which is indicative of intramolecular charge transfer upon excitation.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Benzothiazole Derivatives (in eV)

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzothiazole B3LYP/6-31G+(d,p)-0.2447-0.09360.1511
2-Hydroxybenzothiazole B3LYP/6-31G+(d,p)-0.2452-0.03940.2058
2-Aminobenzothiazole B3LYP/6-31G+(d,p)-0.2222-0.03460.1876
2-Methylthiobenzothiazole B3LYP/6-31G+(d,p)-0.2311-0.04700.1841

Note: Data derived from a theoretical study on benzothiazole and its derivatives. The values may not be directly representative of 2-(4-ethoxyphenyl)benzothiazole but illustrate the typical range and differences observed in related structures. scirp.org

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a crucial tool for understanding the charge distribution and predicting the reactive sites of a molecule. The MEP visualizes the electrostatic potential on the electron density surface, where different colors represent varying potential values. For aromatic and heterocyclic systems like 2-(4-ethoxyphenyl)benzothiazole, the MEP map typically reveals distinct regions of positive and negative potential.

In the 2-(4-ethoxyphenyl)benzothiazole molecule, the most negative regions (nucleophilic centers) are concentrated around the heteroatoms. Specifically, the nitrogen atom of the thiazole (B1198619) ring and the oxygen atom of the ethoxy group are characterized by high electron density, making them susceptible to electrophilic attack. The sulfur atom, while also electronegative, often shows a less intense negative potential compared to nitrogen in similar structures.

Conversely, the positive regions (electrophilic centers) are generally located around the hydrogen atoms of the entire molecular framework, particularly those on the phenyl and benzothiazole rings. These sites are indicative of regions where the molecule is susceptible to nucleophilic attack. The MEP analysis thus provides a clear visual representation of the molecule's charge landscape, which is fundamental to understanding its intermolecular interactions and chemical reactivity. scirp.org

Global Reactivity Indices (Electrophilicity, Chemical Hardness, Softness)

Global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (HOMO and LUMO), provide quantitative measures of a molecule's stability and reactivity. These indices include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) is defined as half the difference between the ionization potential (I) and electron affinity (A), which can be approximated by the HOMO-LUMO energy gap (η ≈ (ELUMO - EHOMO)/2). A large energy gap implies high hardness and low reactivity.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω) measures the energy stabilization when the system acquires an additional electronic charge from the environment.

For 2-(4-ethoxyphenyl)benzothiazole, the electron-donating nature of the ethoxy group increases the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted benzothiazole. This smaller energy gap suggests lower chemical hardness and higher chemical softness, indicating greater reactivity. scirp.org Molecules with lower hardness are generally more kinetically reactive. mdpi.com The electrophilicity index helps to quantify the molecule's ability to act as an electron acceptor. Studies on similar benzothiazole derivatives show that such global reactivity indices are effective in comparing the relative stability and reactivity of different compounds within a series. scirp.org

Table 1: Illustrative Global Reactivity Descriptors for a Benzothiazole System (Note: The following values are illustrative for a representative benzothiazole derivative and are not specific experimental values for 2-(4-ethoxyphenyl)benzothiazole. They are intended to demonstrate the concepts.)

ParameterFormulaConceptual Meaning
HOMO Energy (EHOMO)-Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (ELUMO)-Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMOCorrelates with chemical stability and reactivity.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron configuration.
Chemical Softness (S)1 / ηMeasure of polarizability and reactivity.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Power of an atom/group to attract electrons.
Electrophilicity Index (ω)μ2 / 2η (where μ ≈ -χ)Propensity of a species to accept electrons.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. scirp.orgresearchgate.net

For 2-(4-ethoxyphenyl)benzothiazole, significant hyperconjugative interactions are expected. Key interactions would include:

Delocalization from the lone pair orbitals of the nitrogen atom (nN) and the sulfur atom (nS) in the benzothiazole ring to the antibonding π* orbitals of the adjacent aromatic system.

Interactions involving the lone pairs of the ether oxygen (nO) in the ethoxy group with the antibonding π* orbitals of the phenyl ring.

Interactions between the π orbitals of the phenyl ring and the π* orbitals of the benzothiazole ring system, indicating electronic conjugation between the two moieties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. uci.eduarxiv.org It is widely used to predict UV-visible absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.net

For 2-(4-ethoxyphenyl)benzothiazole, a conjugated system, the lowest energy electronic transitions are typically of the π → π* type, originating from the HOMO and terminating in the LUMO or higher unoccupied orbitals. The TD-DFT calculations can predict the wavelength of maximum absorption (λmax). The presence of the electron-donating ethoxy group on the phenyl ring is expected to cause a red-shift (bathochromic shift) in the absorption spectrum compared to the parent 2-phenylbenzothiazole (B1203474), moving the absorption to longer wavelengths. This is due to the destabilization of the HOMO and stabilization of the LUMO, which reduces the energy gap for the electronic transition. researchgate.netnih.gov TD-DFT can also provide insights into the nature of the excited states, such as whether they have significant charge-transfer character. nih.gov

Vibrational Spectroscopy and Theoretical Prediction

Theoretical Vibrational Spectra Computation and Assignment (e.g., FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a key technique for identifying functional groups and elucidating the molecular structure. When combined with quantum chemical calculations, a detailed assignment of the vibrational modes can be achieved. DFT calculations, often using the B3LYP functional, are highly effective for predicting the vibrational frequencies of organic molecules. researchgate.net

Theoretical calculations for 2-(4-methoxyphenyl)benzothiazole (B1662006) have shown good agreement with experimental FT-IR spectra after applying a scaling factor to the computed frequencies to correct for anharmonicity and basis set deficiencies. researchgate.netuky.edu The assignments are made based on the Potential Energy Distribution (PED), which indicates the contribution of each internal coordinate to a given normal mode.

Table 2: Selected Vibrational Frequencies and Assignments for 2-(4-methoxyphenyl)benzothiazole (Note: This data is for the methoxy (B1213986) analogue and serves as a close approximation for 2-(4-ethoxyphenyl)benzothiazole. The ethoxy derivative would show additional bands for CH2 stretching, bending, and rocking modes.)

Experimental FT-IR (cm⁻¹) researchgate.netCalculated (B3LYP) (cm⁻¹) researchgate.netAssignment (based on PED) researchgate.net
30763077C-H stretching (aromatic)
29622964C-H asymmetric stretching (CH₃)
16051606C=C stretching (phenyl ring)
15451547C=N stretching (thiazole ring)
14811483C-C stretching (ring)
12511255C-O-C asymmetric stretching
11761179In-plane C-H bending
10321035C-O-C symmetric stretching
839841Out-of-plane C-H bending (para-disubstituted ring)
754755C-S stretching

Comparative Analysis of Calculated and Experimental Spectroscopic Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For 2-aryl-benzothiazole systems, this often involves a comparative analysis of calculated and experimentally obtained spectroscopic data, such as FT-IR, UV-Vis, and NMR spectra. While specific comparative studies on 2-(4-ethoxyphenyl)benzothiazole are not extensively documented, research on the closely related analogue, 2-(4-methoxyphenyl)benzo[d]thiazole, provides a strong basis for understanding the expected correlation between theoretical predictions and experimental findings. researchgate.netmdpi.com

Density Functional Theory (DFT) is a commonly employed method for these calculations, with the B3LYP functional and a 6-311G(d,p) basis set being a popular choice. researchgate.netmdpi.com Theoretical vibrational frequencies are often systematically overestimated, necessitating the use of scaling factors to improve agreement with experimental data. researchgate.net For instance, in studies of similar benzothiazole derivatives, calculated FT-IR spectra, after scaling, show good agreement with experimental spectra. researchgate.net This allows for confident assignment of vibrational modes.

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate chemical shifts. doi.orgnih.gov Comparative studies on related benzoxazoles and benzimidazoles have shown that DFT calculations can accurately predict proton and carbon chemical shifts, although the choice of solvent in the computational model is crucial for achieving high accuracy. nih.gov

A representative comparison of calculated and experimental spectroscopic data for a closely related 2-aryl-benzothiazole is presented in the table below, illustrating the typical level of agreement achieved.

Spectroscopic DataCalculated ValueExperimental ValueReference
FT-IR (cm⁻¹)
C-H stretch (aromatic)3066-3108~3076 researchgate.net
C=N stretch~1600~1605 researchgate.net
C-O-C stretch~1250~1255 mdpi.com
UV-Vis (λmax, nm)
π→π* transition~350~360 derpharmachemica.com
¹H-NMR (ppm)
Aromatic Protons7.0 - 8.17.0 - 8.0 nih.gov
O-CH₂ Protons~4.1~4.2 esisresearch.org
CH₃ Protons~1.4~1.5 esisresearch.org
¹³C-NMR (ppm)
C=N Carbon~168~167 nih.gov
Aromatic Carbons110 - 155110 - 154 nih.gov
O-CH₂ Carbon~64~63 esisresearch.org

Note: The data in this table are representative values for 2-aryl-benzothiazoles and their derivatives, intended to illustrate the comparative analysis between calculated and experimental data.

Theoretical Structure-Property Relationship (TSPR) Studies

TSPR studies leverage computational methods to establish relationships between the molecular structure of a compound and its properties, including chemical reactivity, biological activity, and physicochemical characteristics.

QSAR modeling is a powerful computational technique used to correlate the chemical structure of a series of compounds with their biological activity or chemical properties. chula.ac.th For benzothiazole derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic potential, such as anticancer and antimicrobial activities. chula.ac.thnih.gov

In a typical QSAR study, a dataset of benzothiazole analogues with known activities is used. nih.gov Molecular descriptors, which are numerical representations of the chemical information of a molecule, are calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). chula.ac.th

Statistical methods, such as multiple linear regression (MLR), are then employed to build a mathematical model that relates the descriptors to the observed activity. chula.ac.th A robust QSAR model should have high statistical significance, indicated by parameters like the correlation coefficient (R²), and good predictive power, assessed through cross-validation (Q²) and external validation. nih.gov

For instance, a group-based QSAR (G-QSAR) study on benzothiazole derivatives with anticancer activity revealed that the presence of hydrophobic groups at a specific position (R1) could enhance their potency. chula.ac.th Such insights are invaluable for the rational design of new, more active compounds, and the same principles could be applied to a series of 2-(4-ethoxyphenyl)benzothiazole derivatives to explore their potential chemical or biological properties.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. nih.gov This technique is widely used in drug discovery to understand the molecular basis of a drug's action and to screen virtual libraries of compounds for potential new drug candidates. nih.gov

For benzothiazole derivatives, molecular docking studies have been conducted to investigate their interactions with various biological targets, including enzymes and receptors implicated in cancer and infectious diseases. nih.govnih.gov These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. nih.gov

For example, in a study of benzothiazole derivatives as potential inhibitors of the Hsp90α protein, molecular docking revealed that the compounds could fit into the active site with favorable binding energies. acs.org The insights gained from such studies can guide the structural modification of the lead compound to improve its binding affinity and selectivity. While specific docking studies on 2-(4-ethoxyphenyl)benzothiazole are not prevalent in the literature, its structural similarity to other biologically active benzothiazoles suggests that it could be a subject of interest for such in silico investigations against relevant biological targets.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a crucial physicochemical property that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. uomustansiriyah.edu.iq Computational methods for predicting LogP are widely used in drug discovery to assess the druglikeness of a compound.

Various computational approaches exist for calculating LogP, ranging from fragment-based methods that sum the contributions of individual atoms or molecular fragments to more sophisticated methods based on quantum mechanics. nih.gov The solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, can also be used to calculate LogP. nih.govresearchgate.net This can be achieved by calculating the solvation free energies in both water and n-octanol. chemrxiv.org

For benzothiazole derivatives, in silico ADME predictions, which often include LogP calculations, are a standard component of computational studies. uomustansiriyah.edu.iq These predictions help in the early stages of drug development to identify compounds with favorable pharmacokinetic properties. The ethoxy group in 2-(4-ethoxyphenyl)benzothiazole is expected to contribute to its lipophilicity, and its LogP value can be reliably estimated using available computational tools.

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about a molecule's conformational flexibility, stability, and interactions with its environment. nih.gov

In the context of 2-(4-ethoxyphenyl)benzothiazole, MD simulations can be used for conformational sampling to identify the low-energy conformations of the molecule. This is particularly important for understanding its interactions with biological targets, as the binding affinity can be highly dependent on the ligand's conformation.

MD simulations are also used to assess the stability of ligand-receptor complexes predicted by molecular docking. nih.gov By simulating the complex in a solvent environment, one can observe whether the key interactions are maintained over time, providing a more realistic picture of the binding mode. For example, a 30 ns molecular dynamics simulation was used to confirm the stability of a benzothiazole derivative within the active site of the S. aureus MurD enzyme. nih.gov Such simulations provide a deeper understanding of the molecular recognition process and can aid in the rational design of more effective molecules.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 4 Ethoxyphenyl Benzothiazole

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. These absorption frequencies are characteristic of the types of bonds and functional groups present. The FT-IR spectrum of a related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, shows characteristic C-H stretching vibrations in the range of 3066-3108 cm⁻¹. researchgate.net For benzothiazole (B30560) derivatives in general, the aromatic C=C stretching and C-H in-plane bending are key indicators of the ring structures. researchgate.net The presence of the ether linkage in 2-(4-ethoxyphenyl)benzothiazole would be expected to show a strong C-O stretching band.

Table 1: Characteristic FT-IR Absorption Bands for Benzothiazole Derivatives

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Aliphatic C-H (ethoxy group) Stretching 2980 - 2850
C=N (thiazole ring) Stretching ~1640
C=C (aromatic rings) Stretching ~1600 - 1450
C-O (ether linkage) Stretching 1260 - 1000
C-H (aromatic) Bending (out-of-plane) 900 - 675

This table presents expected ranges for key functional groups found in 2-(4-ethoxyphenyl)benzothiazole based on general spectroscopic data for related compounds.

Raman Spectroscopy (as a complementary technique for vibrational analysis)

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy is a light scattering technique. It is particularly sensitive to non-polar bonds and symmetric vibrations. For benzothiazole, Raman spectroscopy has been used to study its fundamental vibrational frequencies. researchgate.net In the case of 2-(4-ethoxyphenyl)benzothiazole, Raman spectroscopy would be valuable for confirming the vibrations of the aromatic rings and the C-S bond within the benzothiazole moiety, which can sometimes be weak in FT-IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Environments

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For 2-(4-ethoxyphenyl)benzothiazole, distinct signals are expected for the protons of the benzothiazole ring system and the 4-ethoxyphenyl group. The aromatic protons of the benzothiazole and phenyl rings typically appear in the downfield region (δ 7.0-8.5 ppm). rsc.org The ethoxy group protons would be observed further upfield, with the methylene (B1212753) protons (-O-CH₂-) appearing as a quartet and the methyl protons (-CH₃) as a triplet, due to spin-spin coupling with each other.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-(4-Ethoxyphenyl)benzothiazole

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Benzothiazole Protons 7.3 - 8.1 Multiplet 4H
Phenyl Protons 7.0 - 8.0 Multiplet 4H
Ethoxy (-OCH₂-) ~4.1 Quartet 2H
Ethoxy (-CH₃) ~1.4 Triplet 3H

This table provides predicted ¹H NMR data based on known shifts for similar benzothiazole derivatives. rsc.orgclockss.org Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in 2-(4-ethoxyphenyl)benzothiazole will give a distinct signal in the spectrum. The carbon atoms of the aromatic rings will resonate in the downfield region (δ 110-160 ppm). clockss.org The carbon atom of the C=N bond in the thiazole (B1198619) ring is typically found at a lower field. The aliphatic carbons of the ethoxy group will appear in the upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-(4-Ethoxyphenyl)benzothiazole

Carbon Environment Predicted Chemical Shift (δ, ppm)
C=N (Thiazole) ~168
Aromatic Carbons 114 - 154
Ethoxy (-OCH₂-) ~64
Ethoxy (-CH₃) ~15

This table presents predicted ¹³C NMR data based on known shifts for analogous structures. rsc.orgclockss.org The exact chemical shifts can be influenced by the solvent and specific electronic effects within the molecule.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

To definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduscience.gov For 2-(4-ethoxyphenyl)benzothiazole, COSY would be used to establish the connectivity of the protons within the benzothiazole ring system and within the ethoxyphenyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This allows for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.com HMBC is crucial for establishing the connectivity between the benzothiazole and the ethoxyphenyl moieties by observing correlations between the protons on one ring and the carbons on the other, as well as confirming the position of the ethoxy group on the phenyl ring.

Through the combined application of these advanced spectroscopic methods, a complete and unambiguous structural assignment of 2-(4-ethoxyphenyl)benzothiazole can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a cornerstone for determining the molecular weight and probing the structural integrity of 2-(4-ethoxyphenyl)benzothiazole through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is instrumental in confirming the elemental composition of 2-(4-ethoxyphenyl)benzothiazole by providing a highly accurate mass measurement of the molecular ion. This technique distinguishes the target compound from others with the same nominal mass. For related benzothiazole structures, HRMS has been pivotal in confirming their synthesis and characterizing complex mixtures. uky.edu For instance, in the analysis of diorganotin complexes with benzothiazole-appended ligands, HRMS was used to characterize the synthesized compounds. uky.edu

The fragmentation of benzothiazole derivatives under mass spectrometry conditions often involves characteristic losses. For example, studies on similar compounds show eliminations of substituents from the molecular ion. nih.gov While specific fragmentation data for 2-(4-ethoxyphenyl)benzothiazole is not detailed in the provided results, general fragmentation patterns for aromatic compounds and ethers would be expected. libretexts.orgmiamioh.edu This would likely involve cleavage of the ethoxy group and fragmentation of the benzothiazole ring system.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the separation and identification of volatile and semi-volatile compounds like 2-(4-ethoxyphenyl)benzothiazole from complex mixtures. This technique is widely applied in environmental analysis for the detection of various benzothiazole derivatives. scispace.comresearchgate.netnih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, after which the mass spectrometer fragments and detects the individual compounds. ucdavis.edu

In GC-MS analysis, the electron impact (EI) ionization mode is commonly used, typically at 70 eV. ucdavis.edu While specific retention times and mass spectra for 2-(4-ethoxyphenyl)benzothiazole were not found, the methodology is well-established for this class of compounds. For example, methods have been developed for the simultaneous determination of multiple benzothiazoles in environmental samples, highlighting the robustness of GC-MS for their analysis. scispace.comnih.gov The fragmentation pattern observed in the mass spectrum would provide a fingerprint for the identification of 2-(4-ethoxyphenyl)benzothiazole.

Technique Application Key Findings
High-Resolution Mass Spectrometry (HRMS) Elemental Composition and FragmentationConfirms molecular formula through accurate mass measurement. Fragmentation patterns reveal structural motifs.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and IdentificationSeparates the compound from mixtures and provides a characteristic mass spectrum for identification. Widely used for analyzing benzothiazole derivatives in various matrices. scispace.comresearchgate.netnih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides insights into the photophysical properties of 2-(4-ethoxyphenyl)benzothiazole, which are crucial for its potential applications in areas like fluorescent probes and photodynamic therapy. google.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, revealing information about its electronic transitions. Benzothiazole derivatives are known to exhibit characteristic UV-Vis absorption spectra. nih.govresearchgate.net For instance, studies on related 2-phenylbenzothiazole (B1203474) derivatives show that their absorption maxima are influenced by substituents and the solvent environment. nih.govresearchgate.net While specific data for 2-(4-ethoxyphenyl)benzothiazole is not available in the search results, it is expected to have absorption bands in the UV region, characteristic of the benzothiazole and substituted phenyl rings. The ethoxy group, being an electron-donating group, would likely influence the position and intensity of these absorption bands.

Fluorescence Spectroscopy for Photoluminescence Properties

Fluorescence spectroscopy is employed to study the emission of light from a molecule after it has absorbed light. This technique is particularly relevant for compounds like 2-(4-ethoxyphenyl)benzothiazole, as many benzothiazole derivatives exhibit significant fluorescence. uky.edunih.gov The photoluminescent properties are sensitive to the molecular structure and the surrounding environment.

The fluorescence of benzothiazole derivatives is often linked to processes such as excited-state intramolecular proton transfer (ESIPT) or the formation of intramolecular charge transfer (ICT) states, which can be modulated by substituents on the benzothiazole core. nih.gov Although direct fluorescence data for 2-(4-ethoxyphenyl)benzothiazole is not provided, its structural similarity to other photoluminescent benzothiazoles suggests it may also possess interesting emission properties. The synthesis of various 2-aryl-benzothiazoles has been motivated by their potential as antitumor agents, with their biological activity sometimes linked to their photophysical characteristics. nih.gov

Technique Property Measured Significance
UV-Vis Spectroscopy Light AbsorptionIdentifies electronic transitions and is influenced by molecular structure and solvent. nih.govresearchgate.net
Fluorescence Spectroscopy Light EmissionCharacterizes photoluminescence, which is crucial for applications in sensing and imaging. uky.edunih.gov

Other Complementary Characterization Methods

In addition to mass spectrometry and electronic spectroscopy, other analytical techniques are essential for a comprehensive characterization of 2-(4-ethoxyphenyl)benzothiazole. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the precise arrangement of atoms within the molecule and Infrared (IR) spectroscopy to identify characteristic functional groups. researchgate.netresearchgate.net For example, the synthesis of a related compound, 2-[4-(hexadecyloxy)-3-methoxyphenyl]-1,3-benzothiazole, was confirmed using IR, ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.net Computational methods, such as Density Functional Theory (DFT), can also be used to complement experimental data by predicting molecular structures and spectroscopic properties. researchgate.netproteobiojournal.com

Elemental Analysis (C, H, N, S)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample of 2-(4-ethoxyphenyl)benzothiazole. This analysis provides a crucial check for the empirical formula of the synthesized compound, offering a primary confirmation of its identity and purity. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₁₅H₁₃NOS). A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, indicates a high degree of purity.

Table 1: Theoretical vs. Experimental Elemental Analysis Data for 2-(4-Ethoxyphenyl)benzothiazole Below is a representative comparison of theoretical and expected experimental values for the elemental composition of 2-(4-Ethoxyphenyl)benzothiazole.

Element Theoretical % Typical Experimental %
Carbon (C) 70.55% 70.4% - 70.7%
Hydrogen (H) 5.13% 5.0% - 5.3%
Nitrogen (N) 5.49% 5.3% - 5.6%

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species containing unpaired electrons. slideshare.netuoc.gr The neutral, ground-state 2-(4-ethoxyphenyl)benzothiazole molecule is a diamagnetic compound with all electrons paired; therefore, it is ESR-silent and does not produce a spectrum.

However, ESR spectroscopy becomes an invaluable tool for studying paramagnetic species derived from this compound, such as its radical ions or its complexes with paramagnetic metal ions. nih.gov If 2-(4-ethoxyphenyl)benzothiazole were to undergo a one-electron oxidation or reduction to form a radical cation or anion, ESR could provide detailed information about the electronic structure of that radical. nih.gov

Key parameters obtained from an ESR spectrum include:

g-factor: This value is characteristic of the radical's electronic environment. For organic radicals, the g-factor is typically close to that of a free electron (approximately 2.0023). uoc.gr

Hyperfine Splitting: The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N) splits the ESR signal into multiple lines. slideshare.net The resulting splitting pattern provides information about the number and type of interacting nuclei, helping to map the distribution of the unpaired electron's spin density across the molecule.

This technique is particularly powerful for elucidating electron transfer pathways and characterizing transient radical intermediates in reactions involving 2-(4-ethoxyphenyl)benzothiazole. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Complexes

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While analysis of 2-(4-ethoxyphenyl)benzothiazole itself would reveal its molecular conformation and packing in the solid state, the technique is especially powerful for characterizing its metal complexes. uky.edu

By analyzing the diffraction pattern of a single crystal, researchers can determine:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the ligand and the coordination geometry of the metal center. uky.eduresearchgate.net

Coordination Environment: How the 2-(4-ethoxyphenyl)benzothiazole ligand binds to a metal ion (e.g., through the nitrogen and/or sulfur atoms). uky.edu

Crystal Packing: The arrangement of molecules in the unit cell and the nature of intermolecular interactions, such as hydrogen bonds or π-π stacking, which stabilize the crystal lattice. researchgate.net

For example, in studies of complexes involving similar benzothiazole-based ligands, XRD analysis has been used to confirm distorted trigonal bipyramidal or other geometries around a central metal ion like tin(IV). uky.edu It has also been used to characterize the liquid crystalline phases of related benzothiazole derivatives. asianpubs.org

Table 2: Representative Crystallographic Data for a Benzothiazole Derivative Complex This table presents hypothetical but realistic crystallographic data based on published structures of similar benzothiazole compounds. researchgate.netresearchgate.net

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.84
b (Å) 5.75
c (Å) 12.96
β (°) 110.1
Volume (ų) 759

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components in a mixture. For 2-(4-ethoxyphenyl)benzothiazole, HPLC is the standard method for assessing its purity after synthesis and purification. nih.gov

A common approach is reversed-phase HPLC, where the compound is passed through a column packed with a nonpolar stationary phase. A polar mobile phase is used for elution, and its composition can be varied (gradient elution) to achieve optimal separation. nih.gov The purity is determined by integrating the area of the peak corresponding to 2-(4-ethoxyphenyl)benzothiazole and comparing it to the total area of all peaks in the chromatogram. Purity levels for highly purified compounds are often expected to be above 99%. nih.gov

Table 3: Typical HPLC Parameters for Purity Analysis of 2-(4-Ethoxyphenyl)benzothiazole The following table outlines a typical set of conditions for a reversed-phase HPLC method used for purity assessment, based on methods for related benzothiazoles. nih.gov

Parameter Specification
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Gradient of Acetonitrile and Water (often with 0.1% formic acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV-Vis Detector at λmax (e.g., ~300-320 nm) or Mass Spectrometry (MS)
Column Temperature 30 °C

| Expected Purity | >99% |

Structure Activity Relationship Sar and Structural Design Principles of 2 4 Ethoxyphenyl Benzothiazole Derivatives

Impact of Substituent Effects on Molecular Properties and Reactivity

The introduction of various substituents onto the 2-(4-ethoxyphenyl)benzothiazole scaffold dramatically alters its electronic and steric properties, which in turn affects its reactivity, conformation, polarity, and solubility.

The ethoxy group (-OCH2CH3) at the para-position of the phenyl ring is a key modulator of the electronic properties of the entire molecule. It exerts a strong electron-donating effect through resonance, where the lone pair of electrons on the oxygen atom can delocalize into the aromatic ring. This increases the electron density of the phenyl ring and, by extension, the benzothiazole (B30560) system. This electron-donating nature can influence the reactivity of the molecule in various chemical transformations.

The impact of substituents on the synthesis of 2-substituted benzothiazoles can be complex. In some reactions, electron-donating groups (EDGs) on the aldehyde precursor can lead to higher yields, while in other cases, electron-withdrawing groups (EWGs) are more favorable. mdpi.com For instance, in certain synthetic protocols, aromatic aldehydes with either EDGs or EWGs have been shown to produce excellent yields of 2-substituted benzothiazoles. mdpi.com However, in other cases, strong EWGs like cyano (-CN) and nitro (-NO2) groups have resulted in lower yields. mdpi.com

The following table summarizes the electronic effects of common substituents:

SubstituentPositionElectronic EffectImpact on Reactivity
Ethoxy (-OCH2CH3)4-position of phenyl ringElectron-donating (Resonance)Increases electron density, can enhance reactivity in electrophilic substitutions.
Nitro (-NO2)VariesElectron-withdrawing (Resonance and Inductive)Decreases electron density, can facilitate nucleophilic aromatic substitution.
Cyano (-CN)VariesElectron-withdrawing (Resonance and Inductive)Decreases electron density, affecting reaction pathways.
Halogens (e.g., -Cl, -Br)VariesElectron-withdrawing (Inductive), Weakly donating (Resonance)Overall electron-withdrawing, can influence reaction yields. mdpi.com
Methyl (-CH3)VariesElectron-donating (Inductive)Increases electron density, can affect reaction rates.

Steric hindrance, the repulsion between non-bonded atoms or groups in a molecule, plays a crucial role in determining the molecular conformation and reactivity of 2-(4-ethoxyphenyl)benzothiazole derivatives. youtube.comyoutube.com The size and spatial arrangement of substituents at the C-2 position of the benzothiazole ring and on the phenyl ring can significantly impact the molecule's three-dimensional shape.

For example, the synthesis of 2-substituted benzothiazoles can be sensitive to the steric properties of the starting materials. mdpi.com While some methods show minimal sensitivity to the steric bulk of alkyl groups in aldehydes, others are significantly affected. mdpi.com For instance, attempts to synthesize ortho-substituted benzonitriles have been unsuccessful under certain conditions, likely due to steric hindrance. mdpi.com Similarly, the yields of some reactions decrease with increasing steric volume of substituents on the alcohol reactant. nih.gov The presence of bulky groups can restrict bond rotation, leading to a more rigid molecular conformation. This can be advantageous in designing molecules that fit into specific binding pockets of biological targets.

Substituents significantly affect the polarity and, consequently, the solubility of 2-(4-ethoxyphenyl)benzothiazole derivatives. The introduction of polar groups, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH), can increase the molecule's polarity and its solubility in polar solvents like water. Conversely, appending nonpolar alkyl or aryl groups can decrease polarity and enhance solubility in nonpolar, organic solvents.

The solubility characteristics are critical for various applications, including drug design and materials science. For instance, the polarity of a solvent can influence the absorption spectrum of benzothiazole derivatives. nih.gov A shift to longer wavelengths (bathochromic shift) is often observed in less polar solvents, while a shift to shorter wavelengths (hypsochromic shift) occurs in more polar solvents. nih.gov This solvatochromic behavior highlights the interplay between the molecule's electronic structure and its immediate environment.

Modulation of Molecular Framework for Specific Chemical Interactions

The strategic modification of the 2-(4-ethoxyphenyl)benzothiazole framework is a cornerstone of modern medicinal chemistry and materials science, aiming to create molecules with tailored properties for specific interactions.

Molecular hybridization is a powerful drug design strategy that involves combining two or more pharmacophoric units into a single molecule. nih.govnih.gov This approach can lead to hybrid compounds with enhanced biological activity, improved selectivity, or the ability to overcome drug resistance. nih.govrsc.org The benzothiazole scaffold is frequently used as a building block in the creation of such hybrids due to its wide range of pharmacological activities. nih.govnih.govnih.gov

For example, benzothiazole has been hybridized with other pharmacophores like thiazolidine-2,4-dione, cyanothiouracil, and urea (B33335) to develop potential anticancer agents. nih.gov The goal of such hybridization is often to combine the beneficial properties of each moiety to create a more potent and effective compound. nih.gov Other examples include the hybridization of benzothiazole with indole, pyridine, and 1,2,3-triazole to generate novel anticancer candidates. rsc.org

The C-2 position of the benzothiazole ring and the attached benzene (B151609) rings are prime locations for structural modifications to fine-tune the molecule's properties. benthamscience.com The introduction of different substituents at these positions can dramatically alter the compound's biological activity and chemical reactivity.

Modifications at the C-2 Position: The C-2 position is highly amenable to the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups. nih.gov These modifications can influence the molecule's steric and electronic properties, which in turn affects its interaction with biological targets. For instance, the synthesis of 2-alkyl and 2-aryl(hetaryl)benzothiazoles has been extensively explored. nih.gov

Modifications on the Benzene Ring: Substitutions on the benzene ring of the benzothiazole nucleus and the 4-ethoxyphenyl group also play a critical role in modulating the compound's properties. The placement of electron-donating or electron-withdrawing groups can alter the electronic distribution throughout the molecule, impacting its reactivity and biological activity. For example, a Ru-catalyzed meta-selective C-H nitration of 2-arylbenzothiazoles has been developed, allowing for the introduction of a nitro group at a specific position on the aryl ring. nih.gov

The following table provides examples of how modifications at these positions can impact the properties of benzothiazole derivatives:

Modification SiteType of ModificationPotential Impact
C-2 PositionIntroduction of various aryl or alkyl groupsAlters steric bulk and electronic properties, influencing biological target binding.
Benzene Ring of BenzothiazoleSubstitution with electron-donating or -withdrawing groupsModulates the overall electron density and reactivity of the benzothiazole system.
Phenyl Ring (of Ethoxyphenyl)Substitution at ortho, meta, or para positionsFine-tunes electronic and steric properties, impacting interactions and metabolic stability. nih.gov

Conformational Flexibility and its Structural Implications

Theoretical and computational studies on analogous structures, such as 2-(4-methoxyphenyl)benzo[d]thiazole, have been instrumental in understanding the conformational preferences of this class of compounds. Conformational analysis, performed by systematically varying the dihedral angle between the benzothiazole and phenyl rings, has revealed the existence of multiple conformers. mdpi.com For instance, in a study on a series of benzothiazole derivatives, conformational analysis identified two energetically favorable conformers at 0° and 180° rotation around this central bond. mdpi.com The planarity or non-planarity of the molecule is a direct consequence of this rotational freedom. In some derivatives, like 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, the phenyl ring is nearly coplanar with the benzothiazole moiety, with a torsion angle of just 4.69(7)°. mdpi.comresearchgate.net This planarity is often stabilized by intramolecular hydrogen bonds. mdpi.comresearchgate.net In contrast, other derivatives exhibit a larger angle between the two ring systems, such as the 18.49(6)° torsion angle observed in 2-(4-hydroxyphenyl)benzothiazole. mdpi.comresearchgate.net

The presence of substituents on either the benzothiazole or the phenyl ring can significantly influence the conformational landscape. For example, intramolecular hydrogen bonding between a hydroxyl group on the phenyl ring and the nitrogen atom of the benzothiazole ring can lock the molecule in a specific conformation, enhancing its planarity. semanticscholar.org This is exemplified in 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo mdpi.comnih.govthiazepines, where a six-membered intramolecularly hydrogen-bonded pseudo-aromatic ring is formed. semanticscholar.org The nature of the substituent, whether it is an electron-donating or electron-withdrawing group, can also impact the electronic properties and, consequently, the rotational barrier around the central bond.

The specific conformation adopted by a 2-(4-ethoxyphenyl)benzothiazole derivative has profound structural implications. A planar conformation can facilitate π-π stacking interactions with aromatic residues in a protein's binding site. Conversely, a more twisted conformation might be necessary to fit into a sterically constrained pocket. The ability of the molecule to adopt different conformations, or its conformational flexibility, is therefore a key determinant of its biological activity.

SAR Methodologies and Theoretical Correlations

Computational SAR Studies for Predicting Activity Trends

Computational Structure-Activity Relationship (SAR) studies have emerged as a powerful tool for predicting the biological activity of 2-(4-ethoxyphenyl)benzothiazole derivatives and for guiding the design of new, more potent analogues. These studies employ a range of computational techniques to correlate the structural features of molecules with their observed biological activities.

Quantitative Structure-Activity Relationship (QSAR) models are frequently developed for this class of compounds. chula.ac.thnih.govresearchgate.netnih.gov These models are mathematical equations that relate the biological activity (e.g., IC50 values) to various molecular descriptors. These descriptors can be broadly categorized into electronic, steric, and hydrophilic parameters. chula.ac.th For example, a Group-based QSAR (GQSAR) study on a series of benzothiazole derivatives identified the importance of descriptors such as R1-DeltaEpsilonC, R1-XKHydrophilic Area, and R2-6 Chain Count in determining anticancer activity. chula.ac.th Another GQSAR model highlighted the significance of the count of oxygen atoms, the component dipole moment, and the average hydrophilicity of different fragments of the molecules. chula.ac.th These studies suggest that modifications to the R1 and R2 positions of the benzothiazole scaffold with groups that modulate these properties can lead to enhanced biological activity. chula.ac.th

A crucial aspect of computational SAR is the use of molecular docking simulations. nih.gov These simulations predict the preferred binding mode of a ligand within the active site of a target protein. By analyzing the binding interactions, such as hydrogen bonds and hydrophobic interactions, researchers can understand the structural basis for the observed activity. For instance, in the design of novel benzothiazole-based BCL-2 inhibitors, molecular docking was used to ensure that the designed compounds maintained key binding interactions with the target protein. nih.gov

Furthermore, computational studies often involve the calculation of quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap (ΔE) is a particularly important descriptor, as a smaller gap often correlates with higher reactivity. mdpi.com In a study of benzothiazole derivatives, it was observed that a compound with a CF3 substituent had the lowest HOMO-LUMO energy gap, suggesting it to be the most reactive in the series. mdpi.com These computational approaches provide valuable insights into the electronic properties of the molecules and their potential for biological activity.

The table below summarizes key findings from various computational SAR studies on benzothiazole derivatives, which can be extrapolated to the 2-(4-ethoxyphenyl)benzothiazole scaffold.

Study TypeKey Findings & DescriptorsReference
GQSARImportance of hydrophilic, steric, and electronic parameters (R1-DeltaEpsilonC, R1-XKHydrophilic Area, R2-6 Chain Count) for anticancer activity. chula.ac.th
GQSARCorrelation of anticancer activity with the number of oxygen atoms, component dipole moment, and average hydrophilicity. chula.ac.th
QSARDevelopment of a model for antitubercular activity based on fragmentation of the benzothiazole scaffold. nih.gov
Molecular DockingGuiding the design of BCL-2 inhibitors by ensuring proper orientation and hydrophobic interactions within the binding pocket. nih.gov
DFT CalculationsCorrelation of a lower HOMO-LUMO energy gap with increased molecular reactivity. mdpi.com

Correlation of Spectroscopic Features with Structural Modifications

Spectroscopic techniques are indispensable tools for the characterization of 2-(4-ethoxyphenyl)benzothiazole derivatives and for understanding the correlation between their structural modifications and spectroscopic properties. Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and fluorescence spectroscopy provide valuable information about the molecular structure, bonding, and electronic environment.

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the benzothiazole core and its substituents. For the closely related 2-(4-methoxyphenyl)benzo[d]thiazole, detailed vibrational assignments have been made using both experimental and theoretical (DFT) methods. nih.govresearchgate.net The C-H stretching vibrations are typically observed in the range of 3066-3108 cm⁻¹, while the C-N stretching absorption is found around 1382-1266 cm⁻¹. researchgate.net Modifications to the substituents on the phenyl ring or the benzothiazole system will lead to predictable shifts in these vibrational frequencies, providing a means to confirm structural changes.

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of individual atoms within the molecule. The chemical shifts of protons and carbons are highly sensitive to the electronic effects of neighboring substituents. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring of 2-(4-ethoxyphenyl)benzothiazole will alter the chemical shifts of the aromatic protons and carbons. Specific ¹H and ¹³C NMR data for a range of N-(4-(benzo[d]thiazol-2-yl)phenyl) derivatives with different substituents have been reported, providing a database for correlating structural changes with NMR data. nih.gov

Fluorescence spectroscopy is another powerful technique for studying these compounds, as many 2-arylbenzothiazoles exhibit interesting photophysical properties. nih.gov The emission spectra of these compounds can be influenced by the nature of the substituents and the solvent polarity. For example, the introduction of a dimethylamino group at the 4-position of the phenyl ring in 2-phenylbenzothiazole (B1203474) leads to a compound with interesting photophysical properties that can be modulated. nih.gov The correlation between the electronic nature of the substituents and the fluorescence properties, such as quantum yield and emission wavelength, can provide insights into the intramolecular charge transfer (ICT) characteristics of the molecule, which can be relevant to its biological activity and application in imaging.

The table below presents a summary of how different spectroscopic features correlate with structural modifications in benzothiazole derivatives.

Spectroscopic TechniqueObserved FeatureCorrelation with Structural ModificationReference
FT-IRVibrational Frequencies (C-H, C-N stretching)Shifts in frequencies indicate changes in the substituent pattern on the benzothiazole or phenyl ring. nih.govresearchgate.net
¹H NMRChemical Shifts of Aromatic ProtonsAltered by the electronic nature (electron-donating/withdrawing) of substituents on the phenyl ring. nih.gov
¹³C NMRChemical Shifts of Aromatic CarbonsSensitive to changes in the electronic environment due to different substituents. nih.gov
Fluorescence SpectroscopyEmission Wavelength and Quantum YieldInfluenced by the intramolecular charge transfer characteristics, which are modulated by substituents. nih.gov

Future Research Directions and Emerging Paradigms in 2 4 Ethoxyphenyl Benzothiazole Chemistry

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The traditional synthesis of benzothiazole (B30560) derivatives often involves hazardous reagents, toxic solvents, and energy-intensive conditions, which are at odds with the principles of green chemistry. airo.co.inairo.co.in Consequently, a significant future research direction lies in the development of novel and sustainable synthetic routes that minimize environmental impact. eurekaselect.com This involves the adoption of eco-friendly practices such as the use of renewable resources, non-toxic and biodegradable solvents like water or ethanol (B145695), and energy-efficient methods. airo.co.in

Key areas of exploration include:

Green Solvents and Catalysts: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a primary focus. airo.co.in The development and application of reusable heterogeneous catalysts, biocatalysts, and metal-free organocatalysts can enhance reaction efficiency while reducing waste. airo.co.inresearchgate.net For instance, catalysts like silica (B1680970) sulfuric acid and sulfated tungstate (B81510) have been shown to be effective and recyclable in the synthesis of 2-substituted benzothiazoles. researchgate.nettandfonline.com

Energy-Efficient Methodologies: Microwave-assisted synthesis and ultrasonic irradiation are promising techniques for reducing reaction times and energy consumption. airo.co.innih.gov These methods often lead to higher yields and cleaner reactions under milder conditions. airo.co.intandfonline.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent (solvent-free or solid-phase synthesis) represents a highly sustainable approach, as it eliminates solvent-related waste and simplifies product purification. airo.co.inmdpi.com

Alternative Starting Materials: Utilizing bio-based precursors, such as aldehydes and amines derived from natural sources, can reduce the reliance on petroleum-based feedstocks. airo.co.in The use of CO2 as a raw material for cyclization is another innovative and environmentally benign approach being explored. nih.govmdpi.com

The following table summarizes various green synthetic approaches for benzothiazole derivatives, highlighting the reaction conditions and their environmental benefits.

Synthetic ApproachCatalyst/MediumReaction ConditionsKey Environmental Benefits
Microwave-Assisted SynthesisEthanol80°C, 10 minutesReduced reaction time, lower energy consumption. airo.co.in
Solvent-Free Synthesisp-Toluene sulfonic acid (PTSA)100°C, 1 hourEliminates solvent waste, simplifies purification. airo.co.in
Ultrasound IrradiationSulfated tungstateRoom temperature, solvent-freeEnergy efficient, mild conditions, recyclable catalyst. tandfonline.com
Green Catalyst in WaterCetyltrimethyl ammonium (B1175870) bromide (CTAB)"on water"Use of a non-toxic, inexpensive, and safe solvent. researchgate.net
H2O2/HCl CatalysisEthanolRoom temperature, 1 hourMild conditions, high yields. mdpi.com

Exploration of Advanced Computational Modeling for Predictive Design and Property Optimization

Advanced computational modeling, particularly density functional theory (DFT) and ab initio methods, is becoming an indispensable tool for the predictive design and optimization of 2-(4-ethoxyphenyl)benzothiazole derivatives. mdpi.comnih.govresearchgate.net These computational techniques allow for the in-depth study of molecular structure, electronic properties, and spectroscopic features before undertaking extensive experimental synthesis. mdpi.comresearchgate.net

Future research in this area will likely focus on:

Structure-Property Relationship Studies: Computational methods can elucidate how modifications to the molecular structure of 2-(4-ethoxyphenyl)benzothiazole affect its electronic and photophysical properties. By calculating parameters such as bond lengths, bond angles, and dihedral angles, researchers can predict the most stable conformations. nih.govresearchgate.net

Prediction of Spectroscopic Data: DFT calculations can accurately predict vibrational frequencies (FT-IR) and NMR chemical shifts (¹H and ¹³C), which aids in the characterization of newly synthesized compounds. mdpi.comnih.govresearchgate.net Comparisons between calculated and experimental spectra can confirm the molecular structure. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic behavior and reactivity of a molecule. mdpi.comresearchgate.net The HOMO-LUMO energy gap can be correlated with chemical reactivity, stability, and the potential for charge transfer within the molecule. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping: MEP maps provide a visual representation of the charge distribution in a molecule, identifying electrophilic and nucleophilic sites. This information is valuable for predicting how the molecule will interact with other reagents and biological targets. mdpi.comresearchgate.net

In Silico Screening: Computational tools can be used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of novel benzothiazole derivatives, which is crucial in the early stages of drug design and discovery. mdpi.combiointerfaceresearch.com

The table below presents key computational parameters and their significance in the predictive design of 2-(4-ethoxyphenyl)benzothiazole derivatives.

Computational ParameterMethodSignificance
Optimized Geometry (Bond lengths, angles)DFT (e.g., B3LYP/6-311G(d,p))Predicts the most stable molecular conformation. nih.govresearchgate.net
Vibrational FrequenciesDFT, Ab initio (HF)Predicts FT-IR spectra for structural confirmation. nih.govresearchgate.net
HOMO-LUMO Energy GapDFTIndicates chemical reactivity, stability, and electronic properties. mdpi.comresearchgate.net
Molecular Electrostatic Potential (MEP)DFTIdentifies reactive sites for predicting intermolecular interactions. mdpi.comresearchgate.net
NMR Chemical ShiftsGIAO methodPredicts ¹H and ¹³C NMR spectra for characterization. mdpi.comresearchgate.net

Integration into Hybrid Material Systems for Enhanced Functionality

The unique photophysical and electronic properties of the 2-(4-ethoxyphenyl)benzothiazole scaffold make it an attractive candidate for integration into hybrid material systems. This emerging research direction aims to combine the benzothiazole moiety with other materials, such as polymers, nanoparticles, or metal-organic frameworks (MOFs), to create novel materials with enhanced or synergistic functionalities.

Future research will likely explore:

Luminescent Materials: Incorporating 2-(4-ethoxyphenyl)benzothiazole derivatives into polymer matrices or as ligands in MOFs could lead to the development of new fluorescent and electroluminescent materials for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Sensors: The sensitivity of the benzothiazole core to its local environment can be exploited to create chemical sensors. For example, a benzothiazolium-functionalized MOF, NU-1000, has been shown to be a versatile material for carbon dioxide adsorption and cyanide luminescence sensing. unibo.it The interaction of the analyte with the benzothiazole unit can induce a measurable change in the material's optical or electronic properties.

Photocatalysts: The ability of benzothiazole derivatives to absorb and transfer energy makes them potential components in photocatalytic systems for applications in organic synthesis or environmental remediation.

Conductive Materials: By functionalizing the 2-(4-ethoxyphenyl)benzothiazole core with appropriate groups, it may be possible to create self-assembling systems that exhibit charge-transport properties, leading to applications in organic electronics.

Investigation of Unexplored Mechanistic Pathways and Reaction Intermediates

While the general mechanism for the synthesis of 2-arylbenzothiazoles, often involving the condensation of 2-aminothiophenol (B119425) with an aldehyde, is relatively well-understood, there are still nuances and alternative pathways that remain to be explored. ekb.eg A deeper understanding of the reaction mechanisms can lead to the development of more efficient and selective synthetic methods.

Future research in this area will focus on:

Identification of Intermediates: Detailed mechanistic studies, combining experimental techniques (such as in-situ spectroscopy) and computational modeling, can help to identify and characterize transient intermediates in the reaction pathway. For example, the formation of a Schiff base intermediate is a key step in many benzothiazole syntheses. eurekaselect.com

Role of Catalysts: Investigating the precise role of different catalysts (e.g., metal-based, organocatalysts, biocatalysts) in activating reactants and facilitating bond formation can lead to the design of more effective catalytic systems.

Alternative Reaction Pathways: Exploring unconventional reaction pathways, such as those involving radical intermediates or photo-induced reactions, could open up new avenues for the synthesis of 2-(4-ethoxyphenyl)benzothiazole and its derivatives with unique substitution patterns. organic-chemistry.orgnih.gov For example, the synthesis of 2-arylbenzothiazoles via the DDQ-promoted cyclization of thioformanilides is proposed to proceed through a sulfanyl (B85325) radical intermediate. organic-chemistry.org

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters (temperature, pressure, reaction time), potentially leading to higher yields, improved safety, and the ability to study reaction kinetics in greater detail.

A proposed general mechanism for the formation of 2-arylbenzothiazoles is depicted below:

Nucleophilic Attack: The amino group of 2-aminothiophenol attacks the carbonyl carbon of the aldehyde. ekb.eg

Formation of Intermediate I: This leads to the formation of a tetrahedral intermediate. ekb.eg

Cyclization: Subsequent intramolecular cyclization occurs to form intermediate II. ekb.eg

Oxidation: Finally, oxidation of intermediate II yields the 2-arylbenzothiazole product. ekb.eg

Expansion of Supramolecular Architectures and Functionalization for Targeted Applications

The ability of the 2-(4-ethoxyphenyl)benzothiazole scaffold to participate in non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, makes it an excellent building block for the construction of complex supramolecular architectures. The strategic functionalization of the benzothiazole core can be used to direct these interactions and create materials with specific, targeted applications. nih.gov

Future research directions include:

Crystal Engineering: By introducing specific functional groups onto the 2-(4-ethoxyphenyl)benzothiazole molecule, it is possible to control the packing of molecules in the solid state, leading to the design of crystalline materials with desired properties, such as specific optical or electronic characteristics. rsc.org

Self-Assembling Systems: Designing derivatives that can self-assemble in solution to form well-defined nanostructures, such as gels, fibers, or vesicles. These materials could find applications in drug delivery, tissue engineering, and catalysis.

Host-Guest Chemistry: The development of benzothiazole-based macrocycles or cages that can selectively bind to guest molecules. These host-guest systems could be used for molecular recognition, sensing, or separation.

Coordination Chemistry: Using functionalized 2-(4-ethoxyphenyl)benzothiazole derivatives as ligands for metal ions to create coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, catalytic, or porous properties. rsc.org

High-Throughput Screening and Combinatorial Approaches in Material Discovery

The discovery of new materials based on the 2-(4-ethoxyphenyl)benzothiazole scaffold can be significantly accelerated through the use of high-throughput screening (HTS) and combinatorial chemistry. publish.csiro.au These approaches allow for the rapid synthesis and evaluation of large libraries of related compounds, enabling the efficient identification of candidates with desired properties. publish.csiro.auresearchgate.net

Future research in this area will involve:

Combinatorial Synthesis: Developing efficient and reliable methods for the parallel synthesis of libraries of 2-(4-ethoxyphenyl)benzothiazole derivatives with diverse substituents. publish.csiro.au Solid-phase synthesis is a particularly attractive technique for this purpose, as it simplifies the purification process. researchgate.net

Diversity-Oriented Synthesis: Creating libraries of compounds with high structural diversity to explore a wider range of chemical space and increase the probability of discovering novel functionalities. publish.csiro.auresearchgate.net

High-Throughput Screening Assays: Designing and implementing rapid and sensitive assays to screen the synthesized libraries for specific properties, such as biological activity, fluorescence, or catalytic performance.

Integration with Computational Modeling: Combining combinatorial synthesis and HTS with computational screening to pre-select promising candidates and guide the design of subsequent libraries, thereby making the discovery process more efficient.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-ethoxyphenyl)benzothiazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of 2-(4-ethoxyphenyl)benzothiazole derivatives primarily involves two approaches:

  • Condensation Reactions : Reacting 2-aminothiophenol with substituted aldehydes under oxidative conditions (e.g., Na₂S₂O₄ in ethanol/water, reflux) . Catalyst-free methods are viable for specific substitutions (e.g., 4-ethoxy groups) .
  • Suzuki Cross-Coupling : Using 2-(4-bromophenyl)benzothiazole as a precursor with phenylboronic acids under Pd-catalyzed conditions .

Key Considerations:

  • Yield Optimization : Suzuki coupling typically achieves higher yields (>75%) for aryl-substituted derivatives compared to condensation (50–70%) .
  • Purity : Column chromatography or recrystallization is recommended for purification, especially for fluorescence studies .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/OxidantYield RangeKey Applications
CondensationNa₂S₂O₄50–70%Multi-target derivatives
Suzuki CouplingPd(PPh₃)₄75–90%Fluorescent probes

Q. What spectroscopic and crystallographic methods are recommended for characterizing structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy group at δ 1.4 ppm for CH₃ and δ 4.0 ppm for OCH₂) .
  • X-ray Crystallography : Resolves bond angles and packing structures (e.g., C–C bond lengths ≈ 1.48 Å for benzothiazole-aryl linkages) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 254.28 for C₁₅H₁₄N₂O₂) .

Note : For ethoxyphenyl derivatives, ensure deuterated DMSO is avoided in NMR due to signal broadening near aromatic regions .

Q. How can researchers optimize solvent systems and catalysts for condensation reactions?

Methodological Answer:

  • Solvent Selection : Ethanol/water mixtures (3:1 v/v) enhance solubility of both 2-aminothiophenol and aldehydes .
  • Catalyst Screening : Sodium hydrosulfite (Na₂S₂O₄) outperforms iodine or TBHP in minimizing side reactions for electron-rich aryl groups .
  • Reflux Duration : 6–8 hours balances completion and decomposition risks for thermolabile substituents .

Advanced Research Questions

Q. How do electronic effects of substituents on the 4-ethoxyphenyl ring influence fluorescence quantum yield?

Methodological Answer: The ethoxy group’s electron-donating nature enhances fluorescence intensity by stabilizing excited states. Key steps:

  • Concentration Studies : Measure emission spectra at 10⁻⁴–10⁻⁵ M in methanol to avoid aggregation quenching .
  • Substituent Screening : Compare with nitro (electron-withdrawing) or methyl (electron-donating) groups. Ethoxy derivatives show λem ≈ 450 nm with ΦF ≈ 0.42 .

Q. Table 2: Fluorescence Properties of Derivatives

Substituent (R)λex (nm)λem (nm)ΦF
4-Ethoxy3304500.42
4-Nitro3304800.18

Q. What strategies resolve contradictions between in vitro antiproliferative activity and in vivo toxicity?

Methodological Answer:

  • Metabolic Profiling : Use LC-MS to identify hepatotoxic metabolites (e.g., quinone intermediates from CYP450 oxidation) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) to reduce systemic toxicity while maintaining activity .
  • Dose Escalation Studies : Compare IC₅₀ values in HepG2 cells (e.g., 12 µM for YLT322) with maximum tolerated doses in murine models .

Q. How to design multi-target screening for antioxidant and antifungal activity?

Methodological Answer:

  • Antioxidant Assays : DPPH radical scavenging (IC₅₀ ≤ 50 µM) and FRAP for reducing power .
  • Antifungal Screening : Microdilution against Candida albicans (MIC ≤ 16 µg/mL) .
  • Structural Tuning : Introduce thiol (–SH) groups at the benzothiazole 6-position to enhance redox activity .

Q. What methodologies analyze mitochondrial apoptosis pathway activation?

Methodological Answer:

  • Flow Cytometry : Annexin V/PI staining to quantify apoptosis in hepatocellular carcinoma cells (e.g., 40% apoptosis at 24 h for YLT322) .
  • Western Blotting : Detect cytochrome c release and caspase-3 cleavage .
  • JC-1 Staining : Monitor mitochondrial membrane potential collapse (ΔΨm loss ≥60% at 20 µM) .

Q. How do concentration-dependent fluorescence quenching phenomena impact optical sensor design?

Methodological Answer:

  • Quenching Mechanisms : Static quenching dominates at >10⁻⁴ M due to π-π stacking; dynamic quenching prevails at lower concentrations .
  • Sensor Optimization : Embed derivatives in PMMA matrices to reduce self-aggregation and enhance selectivity for metal ions (e.g., Cu²⁺ detection limit ≤1 ppm) .

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Reactant of Route 1
Reactant of Route 1
Benzothiazole, 2-(4-ethoxyphenyl)-
Reactant of Route 2
Reactant of Route 2
Benzothiazole, 2-(4-ethoxyphenyl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.